molecular formula C15H9BrO4 B13982634 Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate CAS No. 825650-08-6

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate

Cat. No.: B13982634
CAS No.: 825650-08-6
M. Wt: 333.13 g/mol
InChI Key: GAZDKAXWBSBJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological and pharmacological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which allows for a variety of substitutions and modifications, leading to a wide range of biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate typically involves the bromination of a xanthone precursor followed by esterification. One common method is the bromination of 9-oxo-9H-xanthene-3-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative .

Scientific Research Applications

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is not fully understood. like other xanthone derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects may be mediated through pathways involving oxidative stress and inflammation .

Biological Activity

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is a compound belonging to the xanthone family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Overview of Xanthone Derivatives

Xanthones are known for their "privileged structures," which allow them to interact with various biological targets. The structural modifications in xanthones significantly influence their pharmacological activities. This compound, specifically, has shown promising results in various studies.

Anticancer Activity

Recent research highlights the anticancer potential of xanthone derivatives:

  • Mechanism of Action : Xanthones can inhibit multiple protein receptors involved in cancer progression, such as cyclooxygenase and topoisomerase. The presence of bromine and carbonyl groups in this compound enhances its binding affinity to these targets .
  • Case Studies : In vitro studies have demonstrated that xanthone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 1.4 µM to 13.5 µM against cell lines such as HCT-116 and MCF-7 .
CompoundCell LineIC50 (µM)
This compoundHeLa2.1
Similar DerivativeA5498.2
Similar DerivativeMCF-71.4

Antimicrobial Activity

Xanthones, including this compound, have demonstrated significant antimicrobial properties:

  • Inhibition of Pathogens : Studies indicate that xanthone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often below 20 µg/mL for various strains .
PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli16
Candida albicans8

Anti-inflammatory and Antioxidant Activity

Xanthones are also recognized for their anti-inflammatory and antioxidant effects:

  • Anti-inflammatory Properties : Compounds similar to this compound have shown the ability to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
  • Antioxidant Activity : The DPPH scavenging assay has been utilized to assess the antioxidant capacity of xanthone derivatives. This compound exhibited a significant IC50 value of around 44.30 µM, showcasing its potential as an antioxidant agent .

Properties

CAS No.

825650-08-6

Molecular Formula

C15H9BrO4

Molecular Weight

333.13 g/mol

IUPAC Name

methyl 5-bromo-9-oxoxanthene-3-carboxylate

InChI

InChI=1S/C15H9BrO4/c1-19-15(18)8-5-6-9-12(7-8)20-14-10(13(9)17)3-2-4-11(14)16/h2-7H,1H3

InChI Key

GAZDKAXWBSBJFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.